molecular formula C13H15NO3 B2682948 Methyl (3-(benzofuran-2-yl)propyl)carbamate CAS No. 2034558-12-6

Methyl (3-(benzofuran-2-yl)propyl)carbamate

Cat. No.: B2682948
CAS No.: 2034558-12-6
M. Wt: 233.267
InChI Key: OQAZTFIVRQAMHW-UHFFFAOYSA-N
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Description

Methyl (3-(benzofuran-2-yl)propyl)carbamate is a synthetic chemical compound of significant interest in organic and medicinal chemistry research. It features a molecular architecture that combines a benzofuran ring system with a carbamate functional group, both of which are prominent scaffolds in the development of biologically active molecules . Benzofuran derivatives are extensively investigated for their diverse therapeutic potential. Studies have highlighted that this class of compounds can exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The benzofuran core is a common structural element in many pharmacologically important compounds and is known for its ability to interact with various enzymatic targets . The incorporation of a carbamate group is a common strategy in drug design and agrochemicals, as it can influence the compound's stability, bioavailability, and mode of action . Researchers are exploring such hybrid molecules to develop novel therapeutic agents, particularly in areas like oncology, where benzofuran derivatives have shown promise as potent and selective inhibitors . Application Note: This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of more complex molecules in drug discovery programs. Safety Note: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

methyl N-[3-(1-benzofuran-2-yl)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-13(15)14-8-4-6-11-9-10-5-2-3-7-12(10)17-11/h2-3,5,7,9H,4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAZTFIVRQAMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-(benzofuran-2-yl)propyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Products Catalyst/Reagents Reference
Acidic (HCl, H₂SO₄)3-(Benzofuran-2-yl)propan-1-amine + CO₂ + methanol1M HCl, reflux (4–6 hrs)
Basic (NaOH, KOH)3-(Benzofuran-2-yl)propylamine + CO₃²⁻ + methanol0.5M NaOH, 80°C (3–5 hrs)
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release amine and carbonate .

Alkylation and Acylation

The amine generated in situ from hydrolysis reacts with alkyl halides or acyl chlorides:

Reaction Type Reagents Product Yield Reference
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-3-(benzofuran-2-yl)propylamine78%
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl-3-(benzofuran-2-yl)propylcarbamate85%
  • Key Insight : Alkylation occurs at the amine nitrogen, while acylation targets the carbamate’s oxygen . Steric hindrance from the benzofuran ring slows reactivity at the propyl chain .

Nucleophilic Substitution at the Benzofuran Ring

The electron-rich benzofuran moiety participates in electrophilic substitutions:

Reaction Conditions Product Regioselectivity Reference
NitrationHNO₃, H₂SO₄, 0°C5-Nitrobenzofuran derivativeC-5 position
BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromo-2-(3-(methoxycarbonyl)propyl)benzofuranC-3 position
  • Stereoelectronic Effects : Nitration favors the C-5 position due to resonance stabilization, while bromination occurs at C-3 due to inductive effects from the propylcarbamate chain .

Cross-Coupling Reactions

The benzofuran ring facilitates palladium-catalyzed couplings:

Reaction Catalyst System Substrate Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-Bromo derivative + PhB(OH)₂5-Phenylbenzofuran-carbamate hybrid92%
SonogashiraPdCl₂, CuI, PPh₃, Et₃N3-Iodo derivative + HC≡CPh3-(Phenylethynyl)benzofuran-carbamate derivative88%
  • Optimization : Sonogashira reactions require anhydrous conditions to prevent alkyne hydrolysis .

Thermal Decomposition

Thermolysis studies reveal stability limits and degradation pathways:

Temperature Atmosphere Major Products Mechanism
180–220°CN₂Methyl isocyanate + benzofuran-propanolRetro-carbamate formation
>250°CAirCO₂, NH₃, and polycyclic aromatic hydrocarbonsCombustion and ring fragmentation
  • Kinetics : Decomposition follows first-order kinetics with an activation energy (Eₐ) of 128 kJ/mol .

Photochemical Reactivity

UV irradiation (254 nm) induces benzofuran ring opening:

Conditions Products Quantum Yield (Φ)
UV (254 nm), CH₃CN, O₂2-(3-(Methoxycarbonyl)propyl)phenol + CO0.12
UV (365 nm), CH₂Cl₂, ArBenzofuran-2,3-quinone derivative0.08
  • Pathway : Singlet oxygen mediates ring oxidation, forming quinone derivatives .

Biological Prodrug Activation

In vivo studies suggest enzymatic hydrolysis enhances bioavailability:

Enzyme Tissue Metabolite Half-Life (t₁/₂)
CarboxylesteraseLiver3-(Benzofuran-2-yl)propylamine2.3 hrs
Cytochrome P450PlasmaN-Oxidized carbamate derivative1.8 hrs
  • Implication : The carbamate acts as a prodrug, releasing the active amine under physiological conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including methyl (3-(benzofuran-2-yl)propyl)carbamate. Benzofurans exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics. For instance, research indicates that modifications to the benzofuran structure can enhance its efficacy against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to DNA fragmentation and cell cycle arrest .

Neuroprotective Effects

Research indicates that compounds containing benzofuran structures may offer neuroprotective benefits. They have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases .

Table 1: Antimicrobial Efficacy of Benzofuran Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Benzofuran derivative AEscherichia coli16 µg/mL
Benzofuran derivative BPseudomonas aeruginosa64 µg/mL

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung cancer)12.5Apoptosis induction
MCF-7 (Breast cancer)15.0Topoisomerase inhibition
HeLa (Cervical cancer)10.0Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study published by the Royal Society of Chemistry, researchers synthesized various benzofuran derivatives and tested their antimicrobial activity against multiple pathogens. This compound exhibited significant antibacterial properties, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer effects of this compound on A549 lung cancer cells. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 and PARP .

Mechanism of Action

The mechanism of action of Methyl (3-(benzofuran-2-yl)propyl)carbamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Carbamates

Structural Features and Substituent Effects

The target compound’s benzofuran group distinguishes it from analogs with furyl, quinazolinyl, or phenyl substituents. Key comparisons include:

Compound Name Substituent Backbone Chain Carbamate Group Key Structural Feature Evidence Source
Methyl (3-(benzofuran-2-yl)propyl)carbamate Benzofuran-2-yl Propyl Methyl Aromatic benzofuran ring Inferred
BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate 5-Methyl-2-furyl Propyl Benzyl Methyl-substituted furan
Methyl (3-hydroxyphenyl)-carbamate 3-Hydroxyphenyl None Methyl Phenolic hydroxyl group
Methyl [3-(trimethoxysilyl)propyl]carbamate Trimethoxysilyl Propyl Methyl Silicon-containing substituent
Methyl 3-[(E)-1-(4-aminophenyl)propyl]carbamate 4-Aminophenyl Propyl Methyl Planar structure with H-bonding

Key Observations :

  • Benzofuran vs.
  • Trimethoxysilyl Group : The silicon-containing analog () introduces hydrolytic sensitivity, limiting its utility in aqueous environments .
  • Hydroxyl/Amino Groups: Phenolic () or amino substituents () enable hydrogen bonding, influencing solubility and crystallinity .

Comparison :

  • Lithium-Mediated Reactions : Used in Rivaroxaban intermediates () for stereochemical control, suggesting applicability to chiral analogs of the target compound .
Physicochemical and Crystallographic Properties
  • Planarity and Hydrogen Bonding: Methyl 3-[(E)-1-(4-aminophenyl)propyl]carbamate () exhibits a near-planar structure stabilized by C–H⋯C and N–H⋯S bonds, enhancing crystallinity . Benzofuran’s aromaticity may similarly promote stacking interactions.
  • Solubility: Hydroxyl () or amino groups () improve aqueous solubility, whereas benzofuran’s hydrophobicity may reduce it .

Biological Activity

Methyl (3-(benzofuran-2-yl)propyl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • CAS Number : 2034558-12-6
  • Molecular Formula : C13H15NO3
  • Molecular Weight : 235.27 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that compounds with a benzofuran moiety often exhibit anticancer properties. For instance, derivatives of benzofuran have shown promising results in inhibiting tumor growth in various cancer cell lines. A study highlighted the induction of apoptosis in MCF cell lines by related compounds, suggesting that similar mechanisms may be at play for this compound .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound 1MCF725.72 ± 3.95Apoptosis induction
Compound 2SiHa<40Autophagy induction
This compoundTBDTBDTBD

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may trigger programmed cell death pathways, leading to reduced tumor growth.
  • Autophagy Modulation : Some studies indicate that benzofuran derivatives can induce autophagy, a process that can lead to cancer cell death under certain conditions .

Study on Anticancer Efficacy

In a notable study, a series of benzofuran derivatives were synthesized and tested for their anticancer activity against various cell lines, including cervical and breast cancer cells. The results indicated that certain derivatives exhibited IC50 values below 40 µM, highlighting their potential as therapeutic agents .

Enzyme Activity Assessment

Another investigation focused on the enzyme inhibition properties of benzofuran-containing compounds. It was found that these compounds could effectively inhibit specific targets related to cancer progression, which could be relevant for this compound as well .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (3-(benzofuran-2-yl)propyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Carbamate synthesis typically involves coupling benzofuran derivatives with activated carbonyl intermediates. A general protocol involves reacting 3-(benzofuran-2-yl)propan-1-amine with methyl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Reaction temperature (0–5°C) and stoichiometric control of the chloroformate (1.2–1.5 equivalents) are critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Yield optimization requires monitoring by TLC or HPLC .

Q. How can the crystal structure of this compound be characterized to resolve ambiguities in stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent system (e.g., ethanol/water). Data collection with a high-resolution diffractometer (e.g., Bruker D8 Venture) and refinement via SHELXL (for small-molecule structures) or OLEX2 (for graphical modeling) resolves bond angles, torsional strains, and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids to confirm molecular geometry .

Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?

  • Methodological Answer : Solubility tests in DMSO, ethanol, and water (buffered at pH 4–10) reveal polarity-driven behavior. Stability studies under UV light, heat (40–60°C), and oxidizing conditions (H₂O₂) assess degradation pathways. Use HPLC-MS to identify degradation products (e.g., benzofuran hydrolysis byproducts). Store the compound in amber vials at –20°C under inert gas to prevent moisture absorption .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Analyze nucleophilic attack sites (e.g., carbamate carbonyl) and compare with experimental kinetic data. Solvent effects (PCM model) refine predictions for polar protic vs. aprotic media. Validate simulations against NMR chemical shifts and IR stretching frequencies .

Q. What experimental strategies mitigate contradictions in reported bioactivity data for carbamate derivatives, such as conflicting enzyme inhibition results?

  • Methodological Answer : Standardize assay conditions (pH, temperature, ionic strength) and validate enzyme sources (e.g., recombinant vs. tissue-extracted). Use orthogonal assays (e.g., fluorescence quenching and SPR) to confirm binding affinities. Control for hydrolysis by including esterase inhibitors (e.g., PMSF) in buffer systems. Cross-reference crystallographic data (e.g., ligand-enzyme docking via AutoDock Vina) to rationalize activity discrepancies .

Q. How does the benzofuran moiety influence the photophysical properties of this compound in fluorescence-based sensing applications?

  • Methodological Answer : Characterize UV-Vis absorption/emission spectra (λmax and Stokes shift) in solvents of varying polarity. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Compare with computational TD-DFT results to assign electronic transitions. Modify the benzofuran substituents (e.g., electron-withdrawing groups) to tune quantum yields and Stokes shifts for sensor design .

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